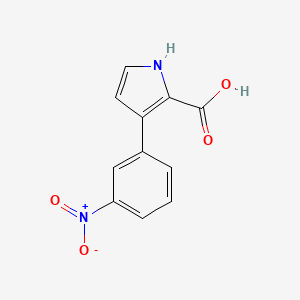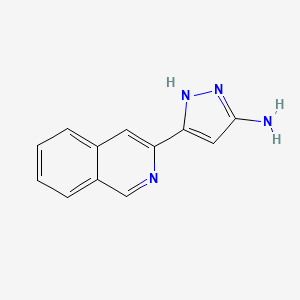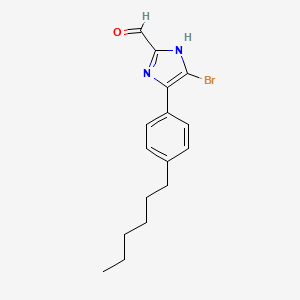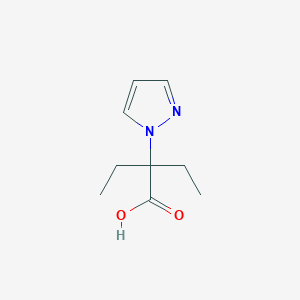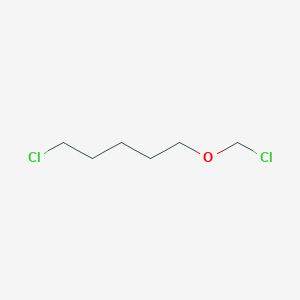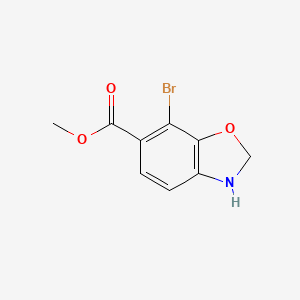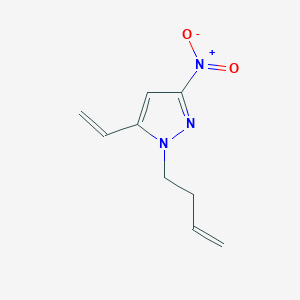
1-(3-Buten-1-yl)-3-nitro-5-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662037 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD32662037 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems could enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32662037 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32662037 include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from the reactions of MFCD32662037 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD32662037 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Researchers are exploring its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.
Industry: MFCD32662037 is used in the development of new materials and chemical products, contributing to advancements in various industrial sectors.
Mecanismo De Acción
The mechanism of action of MFCD32662037 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular interactions and pathways involved.
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1-but-3-enyl-5-ethenyl-3-nitropyrazole |
InChI |
InChI=1S/C9H11N3O2/c1-3-5-6-11-8(4-2)7-9(10-11)12(13)14/h3-4,7H,1-2,5-6H2 |
Clave InChI |
KOHNDVHTUPXCAP-UHFFFAOYSA-N |
SMILES canónico |
C=CCCN1C(=CC(=N1)[N+](=O)[O-])C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



